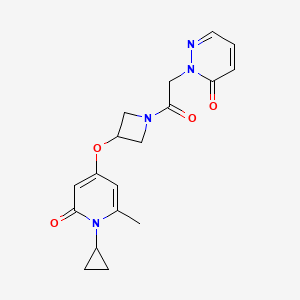

2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-12-7-14(8-17(24)22(12)13-4-5-13)26-15-9-20(10-15)18(25)11-21-16(23)3-2-6-19-21/h2-3,6-8,13,15H,4-5,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKMQGJDYAGIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is . The structural components include:

- A pyridazinone core, which is known for its involvement in various biological activities.

- An azetidine ring, which may influence the compound's binding affinity and selectivity towards biological targets.

- A dihydropyridine moiety that is often associated with calcium channel blocking activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have been shown to inhibit bacterial growth effectively. In vitro studies demonstrated that this compound could potentially exhibit bactericidal effects against Gram-positive bacteria, although specific data on this compound is limited.

Antioxidant Activity

The antioxidant potential of similar compounds was evaluated through assays such as DPPH radical scavenging and ABTS assays. These studies suggest that the presence of the pyridazinone structure may confer notable antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the therapeutic potential of this compound. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, similar to other known inhibitors in the pyridazinone class. For example, compounds with related structures have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

Case Studies and Research Findings

-

In Vivo Studies :

- A study involving a related pyridazinone demonstrated anti-inflammatory effects in animal models through the inhibition of COX enzymes. The compound reduced edema significantly when administered at therapeutic doses.

-

Molecular Docking Studies :

- Computational studies using molecular docking simulations indicated a strong binding affinity to COX enzymes, suggesting a mechanism of action through competitive inhibition. The docking scores were comparable to established COX inhibitors.

-

Toxicity Assessments :

- Toxicological evaluations are essential for any new drug candidate. Preliminary toxicity studies on similar compounds indicate a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Comparative Analysis Table

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Pyridazinones | Significant inhibition of bacterial growth |

| Antioxidant | Dihydropyridine derivatives | High DPPH scavenging activity |

| Enzyme Inhibition | COX inhibitors | Reduced inflammation in animal models |

| Toxicity | Various analogs | Favorable safety profile at therapeutic concentrations |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazin-3(2H)-one Derivatives

Pyridazinone derivatives are widely studied for their biological activity, with substituents significantly influencing physicochemical properties.

- Structural Differences: The target compound incorporates an azetidine ring and cyclopropyl group, unlike simpler halogenated pyridazinones () or chromen-substituted derivatives ().

- Synthesis Complexity: The azetidine and cyclopropylpyridinone moieties likely require advanced synthetic strategies compared to the straightforward alkylation in .

Azetidine-Containing Compounds

Azetidine rings are conformationally restricted, influencing molecular interactions. highlights the importance of ring puckering in small heterocycles, which can modulate binding affinity. For example:

- Azetidine Puckering: The target compound’s azetidine may adopt non-planar conformations, enhancing steric complementarity with biological targets. This contrasts with flatter pyridazinone derivatives (e.g., ), which lack such rigidity .

Cyclopropane-Substituted Analogues

The cyclopropyl group in the target compound introduces strain and lipophilicity, differing from the phenyl substituents in and .

Research Findings and Implications

Substituent Effects: Halogenated pyridazinones () exhibit moderate yields (51–89%) and lower melting points (215–245°C), correlating with their simpler structures . Chromen-substituted derivatives () feature extended π-systems, likely increasing UV absorption and polarity, though data on solubility are lacking .

Conformational Analysis :

- The azetidine ring’s puckering () in the target compound may reduce off-target interactions compared to planar analogs, a critical factor in drug design .

Synthetic Challenges :

- The target compound’s synthesis likely involves intricate steps (e.g., azetidine ring formation, cyclopropane introduction), contrasting with the one-step alkylation in .

Q & A

Basic Question

- ¹H NMR : The deshielded proton at δ 6.8–7.2 ppm (pyridazinone C-H) and splitting patterns confirm the presence of the 1,2-dihydropyridin-2-one moiety. Tautomeric equilibria between keto-enol forms can be detected via variable-temperature NMR .

- ¹³C NMR : Carbonyl signals at ~170–175 ppm (C=O of pyridazinone and oxoethyl groups) distinguish between oxadiazole and pyridazinone linkages .

- HRMS : Exact mass matching (e.g., [M+H]⁺ at 399.1452 for C₁₉H₂₂N₄O₄) verifies molecular integrity and rules out common impurities like unreacted cyclopropane intermediates .

What computational strategies are recommended for predicting the binding affinity of this compound to kinase targets, and how do they address discrepancies between in silico and experimental data?

Advanced Question

Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions with kinases (e.g., CDK or JAK families). Key steps:

- Ligand preparation : Optimize protonation states (Epik, Schrödinger) for physiological pH.

- Grid generation : Focus on ATP-binding pockets using crystallographic data (PDB IDs: 4YC3, 6GUE).

- Validation : Compare docking scores with experimental IC₅₀ values. Discrepancies often arise from solvent effects or protein flexibility; free-energy perturbation (FEP) calculations improve accuracy .

highlights the use of DFT (B3LYP/6-31G**) to correlate electronic properties (e.g., HOMO-LUMO gaps) with antiviral activity, aiding mechanistic interpretations.

How can contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be systematically analyzed for this compound?

Advanced Question

Contradictions may stem from assay conditions or target promiscuity. Mitigation strategies include:

- Normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition).

- Dose-response curves : Use 8-point dilutions (0.1–100 μM) to minimize false positives.

- Orthogonal assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays .

notes that structural analogs with nitroimidazole substituents showed divergent activities due to redox potential variations, emphasizing the need for redox profiling.

What are the critical steps for optimizing the enantiomeric purity of azetidine-containing intermediates during synthesis?

Advanced Question

- Chiral resolution : Use preparative HPLC with cellulose-based columns (Chiralpak IC) and hexane/isopropanol gradients (85:15) .

- Asymmetric catalysis : Employ Ru-BINAP complexes for stereoselective azetidine ring formation (≥90% ee) .

- Kinetic control : Low temperatures (−20°C) favor crystalline intermediates, reducing racemization .

How does the substitution pattern on the azetidine ring influence metabolic stability in preclinical models?

Advanced Question

SAR studies reveal:

| Substituent Position | Effect on Metabolic Stability (t₁/₂, liver microsomes) |

|---|---|

| 3-Oxy (cyclopropyl) | Increased t₁/₂ (>2 h) due to steric hindrance |

| 1-Oxoethyl | Reduced glucuronidation (CYP3A4 avoidance) |

| highlights that fluorinated analogs (e.g., 4-fluorophenyl sulfonyl) exhibit enhanced stability (t₁/₂ = 3.1 h vs. 1.2 h for non-fluorinated). |

What are the best practices for characterizing degradation products under accelerated stability testing (40°C/75% RH)?

Advanced Question

- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and H₂O₂ (3%, 72 h).

- LC-HRMS : Identify oxidative products (e.g., N-oxide formation at pyridazinone) and hydrolytic cleavage of the azetidine ring .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life; references impurity profiling for structurally related triazolopyridines.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.